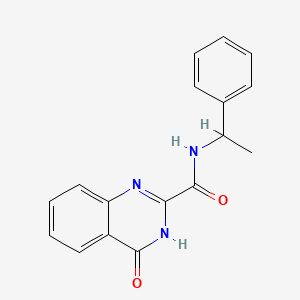![molecular formula C19H19N5O2 B6052724 N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been associated with various types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancer. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for EGFR-mutant cancers.
Mecanismo De Acción
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide binds to the inactive conformation of mutant EGFR, preventing its activation and downstream signaling. Unlike first- and second-generation EGFR inhibitors, which bind to the active conformation of the receptor, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide specifically targets the mutant form of EGFR, sparing the wild-type receptor and reducing the risk of toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been shown to inhibit the proliferation and survival of EGFR-mutant cancer cells, induce apoptosis, and suppress tumor growth in mouse xenograft models. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the phosphorylation of downstream signaling proteins, such as AKT and ERK, and to downregulate the expression of anti-apoptotic proteins, such as MCL-1 and BCL-XL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. Its specificity for mutant EGFR reduces the risk of off-target effects and toxicity. However, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has some limitations as well. Its potency and efficacy may vary depending on the specific mutation and cellular context. In addition, its pharmacokinetic and pharmacodynamic properties may need to be optimized for clinical use.
Direcciones Futuras
There are several potential future directions for research on N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide. One direction is to further optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Another direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies. Additionally, it may be useful to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a diagnostic tool for EGFR-mutant cancers, as well as to investigate its activity in other types of cancer with EGFR mutations. Finally, it may be valuable to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a tool for studying the role of mutant EGFR in cancer biology.
Métodos De Síntesis
The synthesis of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide involves several steps, including the preparation of the quinazoline intermediate and the coupling of the amine and amide groups. The detailed synthesis method has been described in a patent application (WO2017164648A1) and a research article (J. Med. Chem. 2018, 61, 601–613).
Aplicaciones Científicas De Investigación
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been extensively studied in preclinical models of EGFR-mutant NSCLC, where it has demonstrated potent and selective inhibition of mutant EGFR signaling. In vitro and in vivo studies have shown that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide can overcome resistance to first- and second-generation EGFR inhibitors, such as gefitinib and osimertinib, respectively. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the growth of EGFR-mutant colorectal cancer and head and neck cancer cells. These findings suggest that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has broad potential as a therapeutic agent for EGFR-mutant cancers.
Propiedades
IUPAC Name |
N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-14-9-10-16-15(11-14)12(2)21-19(22-16)24-18(20)23-17(25)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTVEDPYLGMCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)